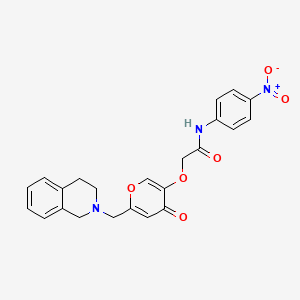
2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a 3,4-dihydroisoquinolin-2(1H)-yl group, which is a type of isoquinoline, a nitrogen-containing heterocyclic aromatic compound . It also contains a 4-oxo-4H-pyran-3-yl group, which is a type of pyran, a six-membered heterocyclic, non-aromatic ring with one oxygen atom . The compound also contains a nitrophenyl group, which is a phenyl group with a nitro (-NO2) substituent .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 3,4-dihydroisoquinolin-2(1H)-yl group would contribute a bicyclic structure, the 4-oxo-4H-pyran-3-yl group would contribute a six-membered ring structure, and the nitrophenyl group would contribute an aromatic ring structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitro group, which is electron-withdrawing and can activate the phenyl ring towards electrophilic aromatic substitution . The 3,4-dihydroisoquinolin-2(1H)-yl and 4-oxo-4H-pyran-3-yl groups may also influence the compound’s reactivity, but without specific data, it’s difficult to predict the exact reactions this compound might undergo.科学的研究の応用
Antioxidant Activity
- In a study, pyrazole-acetamide derivatives, structurally related to the queried compound, demonstrated significant antioxidant activity. The coordination complexes formed with Co(II) and Cu(II) ions were shown to participate in various hydrogen bonding interactions, contributing to the antioxidant properties (Chkirate et al., 2019).
Antimicrobial Activity
- Derivatives of 4-benzylidene-2-((1-phenyl-3,4-dihydroisoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one showcased notable antibacterial activity, especially those with bromine substitution. This suggests potential antimicrobial applications for structurally related compounds (Rao et al., 2020).
Anticancer and Antioxidant Properties
- Certain heterocycles containing a nitrophenyl group, related to the compound , have been explored for their anticancer and antioxidant properties. The structural characterization and applications of synthesized isoquinolines in these areas were reported, indicating potential therapeutic applications (Sayed et al., 2021).
Anti-lipid Peroxidation and Soybean Lipoxygenase Inhibition
- A study reported the synthesis of a compound structurally similar to the queried chemical, exhibiting significant anti-lipid peroxidation activity and soybean lipoxygenase inhibition. These biological activities highlight the potential for similar compounds to be used in therapeutic contexts (Vlachou et al., 2023).
Antibacterial and Antifungal Agents
- A series of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide-based thiazolidinone derivatives, structurally related to the compound , were synthesized and evaluated for their antibacterial and antifungal properties. The study demonstrated significant activity against various bacterial and fungal strains, indicating the potential for similar compounds to be used as antimicrobial agents (Kumar et al., 2012).
将来の方向性
特性
IUPAC Name |
2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O6/c27-21-11-20(13-25-10-9-16-3-1-2-4-17(16)12-25)31-14-22(21)32-15-23(28)24-18-5-7-19(8-6-18)26(29)30/h1-8,11,14H,9-10,12-13,15H2,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRUEDXDNPPZSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,5-dimethylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2386660.png)

![1,1'-[(1,1-Dimethylethyl)[[(1S)-1-methyl-2-propyn-1-yl]oxy]silylene]bis[benzene]](/img/structure/B2386662.png)
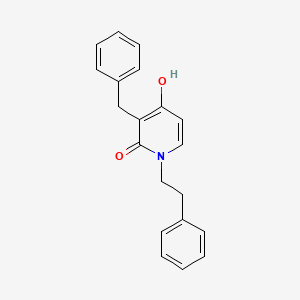
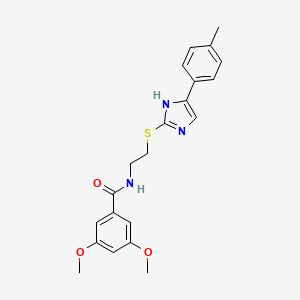
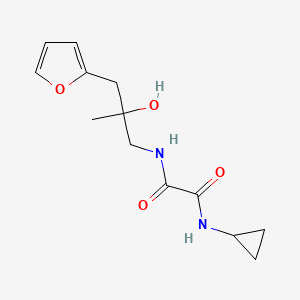
![2-[4-(3-ethoxypropyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B2386667.png)
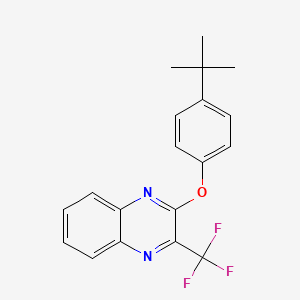
![6-ethyl-N-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2386670.png)

![2-[6-(4-Methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2386673.png)
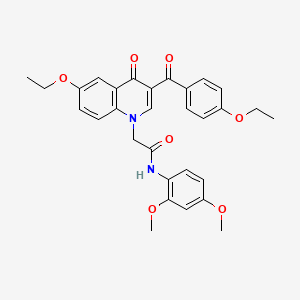
![N-(3-chloro-4-methylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2386682.png)